molecular formula (O)P(OH)(OCH2CH2C12F25)2<br>C28H9F50O4P B12850718 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate CAS No. 57677-99-3

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate

Cat. No.: B12850718
CAS No.: 57677-99-3
M. Wt: 1390.3 g/mol
InChI Key: BRIQAVTVXOWEGR-UHFFFAOYSA-N
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Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: is a fluorinated organophosphate compound. It is characterized by its extensive fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference. The general reaction scheme is as follows:

2 RfOH + POCl3(RfO)2P(O)OH + 2 HCl\text{2 RfOH + POCl}_3 \rightarrow \text{(RfO)}_2\text{P(O)OH + 2 HCl} 2 RfOH + POCl3​→(RfO)2​P(O)OH + 2 HCl

where Rf represents the fluorinated alkyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.

    Hydrolysis: In the presence of water or moisture, it can hydrolyze to form the corresponding fluorinated alcohol and phosphoric acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the phosphate group.

    Acidic or Basic Conditions: Hydrolysis can be catalyzed by acids or bases.

Major Products

    Fluorinated Alcohols: Resulting from hydrolysis.

    Substituted Phosphates: From nucleophilic substitution reactions.

Scientific Research Applications

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of high-performance coatings, lubricants, and fire-resistant materials.

Mechanism of Action

The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The extensive fluorination provides a high degree of hydrophobicity, allowing it to interact with and stabilize hydrophobic surfaces and interfaces. The phosphate group can form hydrogen bonds and ionic interactions, contributing to its functionality in various applications.

Comparison with Similar Compounds

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate: can be compared with other fluorinated phosphates such as:

These compounds share similar properties due to their fluorination but differ in the length of the fluorinated alkyl chains, which can affect their solubility, reactivity, and specific applications. This compound is unique due to its longer fluorinated chain, providing enhanced hydrophobicity and thermal stability.

Properties

CAS No.

57677-99-3

Molecular Formula

(O)P(OH)(OCH2CH2C12F25)2
C28H9F50O4P

Molecular Weight

1390.3 g/mol

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl) hydrogen phosphate

InChI

InChI=1S/C28H9F50O4P/c29-5(30,7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)21(61,62)23(65,66)25(69,70)27(73,74)75)1-3-81-83(79,80)82-4-2-6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(63,64)24(67,68)26(71,72)28(76,77)78/h1-4H2,(H,79,80)

InChI Key

BRIQAVTVXOWEGR-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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